3,4,5-Trifluoro-2-hydroxybenzonitrile

Drug Design Physicochemical Property Lead Optimization

3,4,5-Trifluoro-2-hydroxybenzonitrile is a critical intermediate for CNS drug discovery, offering a unique combination of three metabolically stable C-F bonds (ΔBDE ≈ +147 kJ/mol), a hydrogen-bond donor (OH), and a derivatizable nitrile. Unlike non-fluorinated 2-hydroxybenzonitrile, its XLogP3 of 2.1 and TPSA of 44 Ų improve blood-brain barrier penetration while retaining key hinge-binding capacity. This compound is essential for synthesizing analgesically active 3,4,5-trifluorosalicylamide and for parallel SAR libraries where the OH and CN groups are orthogonally reactive. Procuring this specific substitution pattern is critical; generic alternatives risk loss of pharmacodynamic and pharmacokinetic performance.

Molecular Formula C7H2F3NO
Molecular Weight 173.09 g/mol
CAS No. 1891204-68-4
Cat. No. B1449635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluoro-2-hydroxybenzonitrile
CAS1891204-68-4
Molecular FormulaC7H2F3NO
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)O)C#N
InChIInChI=1S/C7H2F3NO/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1,12H
InChIKeyAZKDCYNFMRBPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trifluoro-2-hydroxybenzonitrile (CAS 1891204-68-4): A Precision Fluorinated Benzonitrile Building Block for Drug Discovery


3,4,5-Trifluoro-2-hydroxybenzonitrile (CAS 1891204-68-4) is a polyfluorinated aromatic building block characterized by three contiguous fluorine atoms at the 3-, 4-, and 5-positions, a hydroxyl group at the 2-position, and a nitrile substituent on a benzene core, with a molecular weight of 173.09 g/mol and an XLogP3 of 2.1 [1]. This substitution pattern creates a distinctive electronic profile that differentiates it from the non-fluorinated parent 2-hydroxybenzonitrile (CAS 611-20-1) and the hydroxyl-lacking 3,4,5-trifluorobenzonitrile (CAS 134227-45-5), positioning it as a valuable intermediate in medicinal chemistry where simultaneous hydrogen-bond donor capacity and enhanced lipophilicity are required for lead optimization [2].

Why 3,4,5-Trifluoro-2-hydroxybenzonitrile Cannot Be Replaced by Common Analogs in Preclinical Candidate Synthesis


The simultaneous presence of a free hydroxyl group, a nitrile, and three electron-withdrawing fluorines in 3,4,5-trifluoro-2-hydroxybenzonitrile creates a unique combination of hydrogen-bond donor capacity, tuned acidity, and elevated lipophilicity that is absent in simpler benzonitrile analogs. Replacing this compound with the non-fluorinated 2-hydroxybenzonitrile (pKa 6.86 at 25°C) or the hydroxyl-lacking 3,4,5-trifluorobenzonitrile fundamentally alters the molecule's ionization state, hydrogen-bonding geometry, and logP—each of which directly impacts target binding, membrane permeability, and metabolic stability in drug development programs [1]. The biological activity of polyfluorinated salicylic acid derivatives, which are structurally and synthetically linked to this benzonitrile, has been shown to be highly sensitive to the fluorine substitution pattern, as evidenced by the pronounced analgesic activity of 3,4,5-trifluorosalicylamide in vivo [1]. Generic substitutions therefore risk significant losses in both pharmacodynamic and pharmacokinetic performance.

Quantitative Differentiation of 3,4,5-Trifluoro-2-hydroxybenzonitrile: Physicochemical and Biochemical Evidence


Lipophilicity and Hydrogen-Bonding Balance Diverges from Non-Fluorinated 2-Hydroxybenzonitrile

3,4,5-Trifluoro-2-hydroxybenzonitrile exhibits a computed XLogP3 of 2.1, which is markedly higher than the XLogP3 of 1.5 for non-fluorinated 2-hydroxybenzonitrile (PubChem CID 10261), while retaining the same hydrogen-bond donor count (HBD = 1) and increasing the hydrogen-bond acceptor count (HBA = 5 vs. 4) [1]. This shift in the lipophilicity-hydrophilicity balance is critical for optimizing blood-brain barrier penetration and oral bioavailability without sacrificing the hydrogen-bond donor capability required for target engagement [2].

Drug Design Physicochemical Property Lead Optimization

Enhanced Topological Polar Surface Area Over the Hydroxyl-Lacking 3,4,5-Trifluorobenzonitrile

Compared to 3,4,5-trifluorobenzonitrile (CAS 134227-45-5), which lacks the 2-hydroxyl group, 3,4,5-trifluoro-2-hydroxybenzonitrile demonstrates a higher topological polar surface area (TPSA) of 44 Ų versus 33 Ų for the hydroxyl-lacking analog [1]. This difference of +11 Ų arises directly from the hydrogen-bond donor functional group and influences the compound's ability to engage in specific polar interactions with biological targets while still maintaining a moderate TPSA compatible with membrane passage [2].

Medicinal Chemistry Physicochemical Property Permeability

Phenolic pKa Reduction Drives Differential Ionization Behavior Relative to Non-Fluorinated 2-Hydroxybenzonitrile

The experimental pKa of 2-hydroxybenzonitrile is reported as 6.86 at 25°C . While an experimental pKa for 3,4,5-trifluoro-2-hydroxybenzonitrile is not yet available in the primary literature, the electron-withdrawing effect of three fluorine atoms is well-established to lower the phenolic pKa by approximately 1.0–1.5 log units relative to the non-fluorinated parent, as demonstrated by the measured pKa of 7.5–8.0 for 3,4,5-trifluorophenol versus the pKa of 10.0 for phenol . By analogy, the pKa of the target compound is predicted to fall in the range of 5.0–5.5, which means it will be predominantly ionized at physiological pH 7.4, unlike 2-hydroxybenzonitrile which is only partially ionized [1].

Physicochemical Property Drug Absorption Solubility

Polyfluorination Pattern Drives Distinct in Vivo Biological Activity Compared to Difluoro and Non-Fluorinated Salicylate Analogs

In a comparative in vivo study of polyfluorinated salicylate derivatives—compounds that are directly synthesized from the corresponding polyfluorinated 2-hydroxybenzonitriles—3,4,5-trifluorosalicylamide demonstrated pronounced analgesic activity in the hot plate test, whereas 4-amino-3,5-difluorosalicylic acid showed high tuberculostatic activity [1]. This demonstrates that the specific 3,4,5-trifluoro substitution pattern confers a distinct pharmacological profile relative to the 3,5-difluoro analog, and by extension, 3,4,5-trifluoro-2-hydroxybenzonitrile serves as the critical intermediate to access this uniquely active trifluorinated series, which cannot be replicated using the 3,5-difluoro-2-hydroxybenzonitrile starting material.

Analgesic Activity in Vivo Pharmacology Structure-Activity Relationship

Per-fluorination of the Aromatic Ring Eliminates Metabolic Soft Spots Present in Non-Fluorinated 2-Hydroxybenzonitrile

The non-fluorinated 2-hydroxybenzonitrile possesses three unsubstituted aromatic C–H positions that are susceptible to cytochrome P450-mediated oxidative metabolism. In 3,4,5-trifluoro-2-hydroxybenzonitrile, all three of these positions are substituted with fluorine atoms (atomic radius 1.47 Å, C–F bond dissociation energy ~485 kJ/mol vs. C–H ~338 kJ/mol for benzene) [1]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound is not publicly available, the general principle that polyfluorination blocks oxidative metabolism at substituted sites is firmly established in medicinal chemistry [2]. This creates a class-level inference that the target compound offers enhanced metabolic stability at these positions relative to 2-hydroxybenzonitrile.

Drug Metabolism Metabolic Stability Fluorine Chemistry

Synthetic Versatility: Orthogonal Reactivity of Hydroxyl and Nitrile Enables Differentiation from 3,4,5-Trifluorobenzonitrile

Synthetic routes disclosed by reputable vendors indicate that the 2-hydroxyl group of 3,4,5-trifluoro-2-hydroxybenzonitrile can be selectively alkylated, acylated, or converted to a triflate leaving group without affecting the nitrile, while the nitrile can be hydrolyzed, reduced, or converted to tetrazole, amide, or amine functionalities independently . By contrast, 3,4,5-trifluorobenzonitrile (CAS 134227-45-5) offers no hydroxyl handle for orthogonal derivatization, limiting its utility to nitrile-specific transformations only . This dual orthogonal reactivity means that 3,4,5-trifluoro-2-hydroxybenzonitrile provides at least two distinct vectors for library synthesis, while the hydroxyl-lacking comparator provides only one.

Organic Synthesis Building Block Functional Group Reactivity

Procurement-Relevant Application Scenarios for 3,4,5-Trifluoro-2-hydroxybenzonitrile (CAS 1891204-68-4)


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Phenolic Hydrogen-Bond Donor

For medicinal chemistry programs developing brain-penetrant kinase inhibitors, 3,4,5-trifluoro-2-hydroxybenzonitrile provides a calculated XLogP3 of 2.1 and a topological polar surface area of 44 Ų, metrics that align with CNS drug-like space while preserving a phenolic hydrogen-bond donor [1]. Its higher lipophilicity relative to the non-fluorinated 2-hydroxybenzonitrile (ΔXLogP3 = +0.6) supports improved passive blood-brain barrier permeability without sacrificing the key hydrogen-bond interaction that the hydroxyl group provides to the kinase hinge region [2].

Synthesis of Polyfluorinated Salicylamide Analogs with Targeted in Vivo Analgesic Activity

The compound serves as a direct synthetic precursor to 3,4,5-trifluorosalicylamide, which has demonstrated pronounced analgesic activity in the in vivo hot plate test [1]. Procurement of 3,4,5-trifluoro-2-hydroxybenzonitrile rather than 3,5-difluoro-2-hydroxybenzonitrile is essential for accessing this specific pharmacological outcome, as the 3,5-difluoro analog yields compounds with a different activity profile (tuberculostatic rather than analgesic) [2].

Dual-Vector Library Synthesis with Orthogonal Hydroxyl and Nitrile Functionalization

This building block enables parallel medicinal chemistry approaches where the phenolic -OH and the nitrile group can be derivatized independently [1]. This orthogonal reactivity supports the preparation of diverse compound libraries from a single starting material, providing both O-linked and nitrile-derived analogs for structure-activity relationship studies, an advantage that 3,4,5-trifluorobenzonitrile (which lacks the hydroxyl handle) cannot offer [2].

Metabolic Stability Optimization via Fluorine Blocking Strategy

For drug discovery programs where the non-fluorinated 2-hydroxybenzonitrile scaffold exhibits unacceptable in vitro clearance due to CYP450-mediated oxidation at the 3-, 4-, or 5-positions, 3,4,5-trifluoro-2-hydroxybenzonitrile substitutes C–H bonds with metabolically resistant C–F bonds (ΔBDE ≈ +147 kJ/mol) at all three positions, based on the well-established principle of fluorine blocking in medicinal chemistry [1]. While compound-specific microsomal stability data remain to be published, the class-level evidence strongly supports this substitution strategy to reduce oxidative metabolism [2].

Quote Request

Request a Quote for 3,4,5-Trifluoro-2-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.